molecular formula C12H19N3O B13158528 N-cyclooctyl-1H-imidazole-1-carboxamide

N-cyclooctyl-1H-imidazole-1-carboxamide

Cat. No.: B13158528
M. Wt: 221.30 g/mol
InChI Key: NQIRTZQXJHWDOP-UHFFFAOYSA-N
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Description

N-Cyclooctyl-1H-imidazole-1-carboxamide is a synthetic imidazole derivative characterized by a cyclooctyl substituent attached to the carboxamide group at the 1-position of the imidazole ring. This structural motif confers unique steric and electronic properties, distinguishing it from other imidazole carboxamides.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

N-cyclooctylimidazole-1-carboxamide

InChI

InChI=1S/C12H19N3O/c16-12(15-9-8-13-10-15)14-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H,14,16)

InChI Key

NQIRTZQXJHWDOP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)N2C=CN=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines .

Mechanism of Action

The mechanism of action of N-cyclooctyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-cyclooctyl-1H-imidazole-1-carboxamide with structurally related imidazole carboxamide derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Substituent Variations

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features Reference
This compound Cyclooctyl group at carboxamide C₁₂H₁₉N₃O 221.30 g/mol Bulky hydrophobic substituent
1H-Imidazole-1-carboxamide, N,N-dimethyl- Dimethylamino group at carboxamide C₆H₉N₃O 139.16 g/mol Electron-donating substituent; simpler structure
N-{[4-(Dimethylamino)phenyl]methyl}-1H-imidazole-1-carboxamide 4-(Dimethylamino)benzyl group at carboxamide C₁₃H₁₆N₄O 244.29 g/mol Aromatic + electron-donating substituent
Dacarbazine (DTIC) Triazeno group at imidazole-4-carboxamide C₆H₁₀N₆O 182.18 g/mol Alkylating agent; chemotherapeutic use
Compound 27 (IDO1 inhibitor) Benzimidazole core with benzyl substituents C₂₂H₁₈N₄O₂ 370.40 g/mol Dual benzimidazole rings; IDO1 inhibition

Key Research Findings

  • Substituent Impact : Bulky substituents (e.g., cyclooctyl) improve target selectivity by occupying hydrophobic binding pockets, as seen in kinase inhibitors, but may reduce synthetic accessibility .
  • Electron-Donating Groups: Dimethylamino derivatives (e.g., CAS 1050910-96-7) show enhanced hydrogen-bonding capacity, critical for enzyme inhibition .

Biological Activity

N-cyclooctyl-1H-imidazole-1-carboxamide is a compound that has garnered attention in recent pharmacological studies due to its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features an imidazole ring structure, which is known for its role in various biological processes. The presence of the cyclooctyl group contributes to its lipophilicity, potentially enhancing membrane permeability and receptor interaction.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Studies indicate that derivatives of imidazole, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress .
  • Antibacterial and Antifungal Effects : Preliminary assays have demonstrated that this compound possesses moderate antibacterial and antifungal activities. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Potential as a Drug Modulator : The compound has been identified as a modulator of receptors involved in various physiological processes, suggesting its potential application in therapeutic contexts.

Case Study 1: Antioxidant Activity

A study conducted on a series of N-acyl-1H-imidazole derivatives showed that compounds similar to this compound demonstrated excellent antioxidant activity. The mechanism was attributed to the ability to stabilize free radicals through electron donation .

CompoundIC50 (µM)Activity Type
5c10Antioxidant
5g12Antioxidant

Case Study 2: Antibacterial Efficacy

In another study focusing on the antibacterial properties of imidazole derivatives, this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating promising antibacterial efficacy.

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest that this compound may serve as a lead compound for developing new antibacterial agents .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction of this compound with target proteins. The docking simulations indicated that the compound binds effectively to active sites through hydrophobic interactions and hydrogen bonding, which are critical for its biological activity .

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